molecular formula C14H16N2O2 B1518690 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1152882-10-4

1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1518690
CAS RN: 1152882-10-4
M. Wt: 244.29 g/mol
InChI Key: WMVLUGLNIKMNTD-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned seems to be a derivative of pyrazole, with additional functional groups attached to it.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as Fourier Transform Infrared (FTIR), UV-Vis, Raman, and NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse chemical reactivity. They can undergo various types of reactions, including hydrolysis, oxidation, and reduction . The specific reactions that “1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid” can undergo would depend on its exact molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, electric susceptibility, and optical anisotropy can be measured to study the physical properties . The acidity or basicity of the compound can be determined by measuring its pH .

Scientific Research Applications

Synthesis and Characterization

Research on pyrazole-4-carboxylic acid derivatives reveals detailed synthesis routes and structural characterization, laying the foundation for exploring their applications. For instance, Viveka et al. (2016) conducted structural, spectral, and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting the utility of combined experimental and theoretical studies for understanding these compounds' properties (Viveka et al., 2016). Similarly, research on the functionalization reactions of pyrazole derivatives has shown the versatility of these compounds in forming new chemical entities, indicating a broad range of potential applications (Yıldırım & Kandemirli, 2006).

Potential Applications

Theoretical and experimental studies suggest that pyrazole derivatives could have significant applications in material science, including the development of new coordination complexes and polymers with unique properties. For instance, Radi et al. (2015) explored the synthesis and crystal structures of mononuclear coordination complexes from pyrazole-dicarboxylate acid derivatives, revealing their potential in constructing materials with novel chemical and physical properties (Radi et al., 2015).

Nonlinear Optical Materials

Another avenue of research highlights the potential of pyrazole derivatives in the development of nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, examining their optical nonlinearity and identifying compounds with promising NLO properties for optical limiting applications (Chandrakantha et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, corrosive, or toxic . It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed safety and hazard information.

Future Directions

The future directions in the study of a compound often depend on its potential applications. For example, if a compound shows promising biological activity, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

1-(3-methylphenyl)-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-5-13-12(14(17)18)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVLUGLNIKMNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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